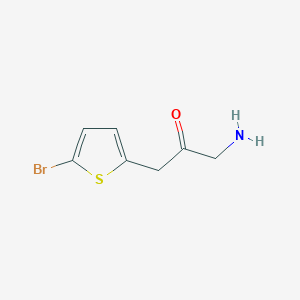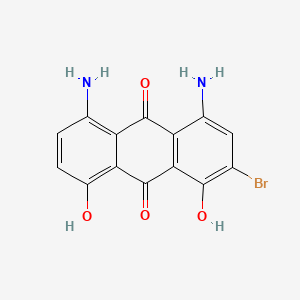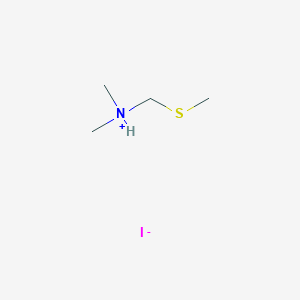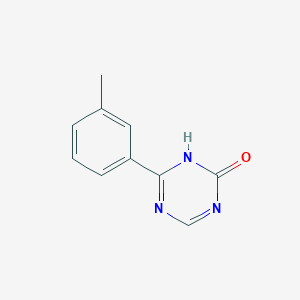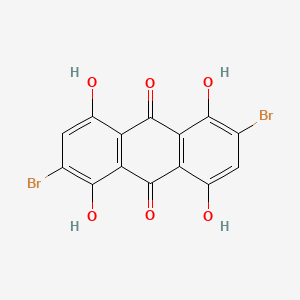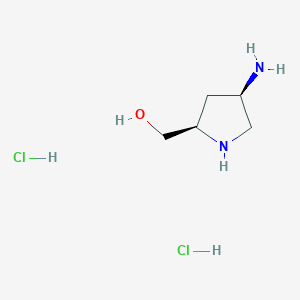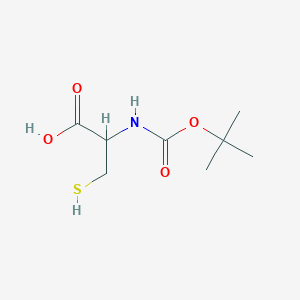![molecular formula C21H14N2O3 B15251837 Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide is a chemical compound with the molecular formula C21H14N2O3 It is known for its unique structure, which includes a nitro group attached to a fluorenylidene moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide typically involves the reaction of 2-nitrofluorene with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of different oxidized products.
Scientific Research Applications
N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group and fluorenylidene moiety play crucial roles in its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2-Nitro-9H-fluoren-9-ylidene)methyl)formamide
- N-((2-Nitro-9H-fluoren-9-ylidene)methyl)aniline
Uniqueness
N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a nitro group, fluorenylidene moiety, and benzamide group makes it a versatile compound with diverse applications in research and industry.
Properties
Molecular Formula |
C21H14N2O3 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-[(E)-(2-nitrofluoren-9-ylidene)methyl]benzamide |
InChI |
InChI=1S/C21H14N2O3/c24-21(14-6-2-1-3-7-14)22-13-20-17-9-5-4-8-16(17)18-11-10-15(23(25)26)12-19(18)20/h1-13H,(H,22,24)/b20-13+ |
InChI Key |
FCVRRUOYNKPMHB-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





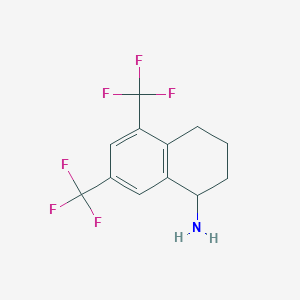
![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)


